molecular formula C17H14ClN3O4 B11592135 5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B11592135
M. Wt: 359.8 g/mol
InChI Key: JAUYUHSKSJCEKE-UHFFFAOYSA-N
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Description

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-nitrophenyl)-1,2,4-oxadiazole is a synthetic organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom

Preparation Methods

The synthesis of 5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-nitrophenyl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-chlorophenol with epichlorohydrin to form 2-(4-chlorophenoxy)propan-1-ol. This intermediate is then reacted with 4-nitrobenzohydrazide to form the corresponding hydrazone. The hydrazone is cyclized under acidic conditions to yield the desired 1,2,4-oxadiazole ring .

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-nitrophenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of an amino derivative.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-nitrophenyl)-1,2,4-oxadiazole has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-nitrophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting the growth and proliferation of tumor cells.

Comparison with Similar Compounds

5-[2-(4-Chlorophenoxy)propan-2-yl]-3-(4-nitrophenyl)-1,2,4-oxadiazole can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H14ClN3O4

Molecular Weight

359.8 g/mol

IUPAC Name

5-[2-(4-chlorophenoxy)propan-2-yl]-3-(4-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C17H14ClN3O4/c1-17(2,24-14-9-5-12(18)6-10-14)16-19-15(20-25-16)11-3-7-13(8-4-11)21(22)23/h3-10H,1-2H3

InChI Key

JAUYUHSKSJCEKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=NC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-])OC3=CC=C(C=C3)Cl

Origin of Product

United States

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